molecular formula C12H15ISe B14267883 [(1-Iodohex-1-en-1-yl)selanyl]benzene CAS No. 155169-74-7

[(1-Iodohex-1-en-1-yl)selanyl]benzene

Cat. No.: B14267883
CAS No.: 155169-74-7
M. Wt: 365.12 g/mol
InChI Key: WUAWYPMBZQFBDJ-UHFFFAOYSA-N
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Description

[(1-Iodohex-1-en-1-yl)selanyl]benzene is an organoselenium compound featuring a benzene ring connected via a selanyl (-Se-) group to an iodo-substituted hex-1-enyl chain. This structure combines the aromaticity of benzene with the electrophilic character of iodine and the unique redox properties of selenium. The iodine substituent and conjugated double bond in the hexenyl chain may enhance reactivity in cross-coupling reactions or serve as a halogen-bond donor in supramolecular chemistry.

Properties

CAS No.

155169-74-7

Molecular Formula

C12H15ISe

Molecular Weight

365.12 g/mol

IUPAC Name

1-iodohex-1-enylselanylbenzene

InChI

InChI=1S/C12H15ISe/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-10H,2-3,5H2,1H3

InChI Key

WUAWYPMBZQFBDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C([Se]C1=CC=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Iodohex-1-en-1-yl)selanyl]benzene typically involves the reaction of hex-1-en-1-yl iodide with a selenide source in the presence of a catalyst. One common method is the reaction of hex-1-en-1-yl iodide with diphenyl diselenide in the presence of a palladium catalyst under mild conditions . The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[(1-Iodohex-1-en-1-yl)selanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Selenoxides, selenones

    Reduction: Selenides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[(1-Iodohex-1-en-1-yl)selanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-Iodohex-1-en-1-yl)selanyl]benzene involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes. The selenium atom in the compound can also interact with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of [(1-Iodohex-1-en-1-yl)selanyl]benzene and Analogues

Compound Key Substituents Functional Groups Notable Features
This compound Benzene, selanyl, iodohexenyl C=C, C-I, Se-Ph Electrophilic iodine; conjugation via C=C
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) Chlorophenyl, indole, selanyl C-Cl, Se-Ar, N-methyl Antidepressant activity; chlorine enhances stability
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-... benzodithiazine Benzodithiazine, cyano, hydroxy C≡N, SO₂, OH Strong IR signals for C≡N and SO₂
(E)-1-(1-Iodohex-1-en-1-yl)benzene Benzene, iodohexenyl C=C, C-I Parent hydrocarbon framework
Key Observations:
  • Iodo vs.
  • Selenium Environment : The selanyl group in the target compound is bonded to an alkenyl chain, unlike CMI’s aryl-selenium linkage. This difference could modulate redox behavior, as alkenyl selenides are often more reactive in radical reactions.

Spectroscopic and Physical Properties

While specific data for this compound are unavailable, inferences can be drawn:

  • IR Spectroscopy : Expected peaks for C=C (~1600 cm⁻¹) and C-I (~500 cm⁻¹), with Se-C stretches likely near 600 cm⁻¹.
  • NMR : The iodoalkenyl proton would resonate downfield (δ ~6.5–7.5 ppm) due to deshielding by iodine and the double bond.

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